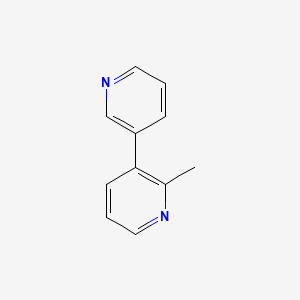

2-Methyl-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-11(5-3-7-13-9)10-4-2-6-12-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFVLHIZFYGZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673533 | |

| Record name | 2-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-04-1 | |

| Record name | 2-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Methyl-3,3'-bipyridine Scaffold

An In-depth Technical Guide to the Synthesis of 2-Methyl-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Bipyridines are a cornerstone class of N-heterocyclic compounds, serving as privileged ligands in coordination chemistry, functional materials, and as key structural motifs in pharmacologically active molecules.[1][2] The asymmetric substitution pattern of this compound, in particular, imparts unique steric and electronic properties, making it a valuable building block for developing bespoke catalysts, chiral ligands, and complex organic molecules. Its synthesis, therefore, is of considerable interest to the scientific community.

This guide provides a detailed exploration of the synthetic routes to this compound, with a primary focus on modern, efficient, and scalable palladium-catalyzed cross-coupling reactions. We will delve into the synthesis of the requisite precursors and provide step-by-step protocols, explaining the causality behind the experimental choices to empower researchers with a robust understanding of the methodology.

Strategic Approach: Retrosynthetic Analysis

The core challenge in synthesizing this compound lies in the formation of the C-C bond between the two pyridine rings at the 3 and 3' positions. A retrosynthetic analysis logically disconnects this bond, revealing two essential pyridine-based precursors. This approach forms the foundation of modern cross-coupling strategies.

Caption: Retrosynthetic analysis of this compound.

The most effective methods for forging this bond are transition-metal catalyzed reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.[1][2][3] While all are viable, the Suzuki-Miyaura coupling is often preferred due to the operational simplicity and lower toxicity of its boronic acid reagents compared to the organostannanes used in Stille coupling.[1][2][4]

Part 1: Synthesis of Key Precursors

The success of any cross-coupling reaction hinges on the quality and availability of its coupling partners. Here, we detail the preparation of the two essential building blocks.

Precursor 1: 3-Bromo-2-methylpyridine (The Electrophile)

This halopyridine serves as the electrophilic partner in the cross-coupling reaction. It is typically synthesized via electrophilic bromination of 2-methylpyridine (2-picoline).

Scientific Rationale: The direct bromination of 2-methylpyridine requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the pyridine ring towards electrophilic attack.[5][6] The reaction temperature is critical to control selectivity, though the formation of isomeric byproducts like 5-bromo-2-methylpyridine is a known challenge.[7]

Detailed Experimental Protocol: Synthesis of 3-Bromo-2-methylpyridine

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add aluminum chloride (200 g).

-

Addition of Picoline: Heat the flask to 100°C in an oil bath. Slowly add 2-methylpyridine (46.6 g) dropwise to the molten AlCl₃. Stir the resulting mixture.[5]

-

Bromination: Maintain the temperature at 100°C and add bromine (40.0 g) dropwise over 1 hour. A vigorous reaction will occur.[5][6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 100°C for an additional 30 minutes.

-

Quenching and Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto ice water. Acidify the mixture with concentrated hydrochloric acid.[5]

-

Extraction (1): Wash the acidic aqueous solution with ethyl acetate to remove non-basic impurities. Discard the organic layer.

-

Basification: Cool the aqueous layer in an ice bath and carefully basify with a concentrated aqueous solution of sodium hydroxide (e.g., 8 M) until the solution is strongly alkaline.

-

Extraction (2): Extract the product from the basic aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: Purify the residue by silica gel column chromatography, typically using a hexane/diethyl ether or hexane/ethyl acetate gradient, to afford 3-bromo-2-methylpyridine as a colorless oil.[5][6]

| Parameter | Value | Source |

| 2-Methylpyridine | 46.6 g | [5] |

| Aluminum Chloride | 200 g | [5] |

| Bromine | 40.0 g | [5] |

| Reaction Temperature | 100°C | [5] |

| Typical Yield | ~12% (post-purification) | [5] |

Precursor 2: Pyridine-3-boronic Acid (The Nucleophile)

This organoboron reagent serves as the nucleophilic partner in the Suzuki-Miyaura coupling. It is most commonly prepared from 3-bromopyridine via a lithium-halogen exchange followed by borylation.

Scientific Rationale: The reaction proceeds by generating a highly reactive 3-lithiopyridine intermediate at very low temperatures to prevent side reactions.[8] This organolithium species then reacts with a trialkyl borate (e.g., triisopropyl borate), which, upon acidic work-up and hydrolysis, yields the boronic acid.[8][9] The product is often isolated as its more stable boroxine trimer or converted directly to a pinacol ester for easier handling and purification.[8]

Detailed Experimental Protocol: Synthesis of Pyridine-3-boronic Acid

-

Reaction Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, prepare a solution of 3-bromopyridine (e.g., 70.7 mmol) in a mixture of anhydrous toluene and THF.[9]

-

Cooling: Cool the solution to a very low temperature, typically below -60°C, using a dry ice/acetone bath.[9]

-

Lithiation: Slowly add n-butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes, ~1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -50°C. A precipitate may form.[9]

-

Borylation: After stirring for approximately 20-30 minutes, add triisopropyl borate (~1.2 equivalents) all at once via syringe.[9]

-

Warming and Quenching: Allow the reaction mixture to slowly warm to -15°C. Quench the reaction by adding aqueous hydrochloric acid (e.g., 2.7 N).[9]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water.

-

pH Adjustment: Combine the aqueous layers and carefully adjust the pH to 7 with a concentrated NaOH solution.[9]

-

Extraction and Isolation: Extract the product with THF. Combine the organic phases and concentrate under reduced pressure. The product can be crystallized from a suitable solvent like acetonitrile to yield pyridine-3-boronic acid, often as an off-white solid.[9]

| Parameter | Value | Source |

| 3-Bromopyridine | 1.0 equiv | [9] |

| n-Butyllithium | ~1.1 equiv | [9] |

| Triisopropyl borate | ~1.2 equiv | [9] |

| Reaction Temperature | < -50°C | [9] |

| Typical Yield | ~73% | [9] |

Part 2: Core Synthesis via Suzuki-Miyaura Coupling

With both precursors in hand, the final C-C bond formation can be achieved. The Suzuki-Miyaura coupling is a robust and versatile method for this transformation.[2][10]

Mechanism Rationale: The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-methylpyridine to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the this compound product and regenerating the Pd(0) catalyst.[10]

A significant challenge in bipyridine synthesis is the potential for the bipyridine product to coordinate strongly with the palladium catalyst, leading to catalyst deactivation and lower yields.[1][2] The careful selection of ligands and reaction conditions is crucial to mitigate this effect.

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]

- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

2-Methyl-3,3'-bipyridine CAS number and properties

An In-depth Technical Guide to 2-Methyl-3,3'-bipyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of increasing interest to researchers in coordination chemistry and drug discovery. We will delve into its core properties, synthesis methodologies, characterization, and burgeoning applications, offering field-proven insights into its utility and handling.

Core Identity and Physicochemical Properties

This compound is an asymmetrically substituted bipyridine derivative. The foundational structure consists of two pyridine rings linked by a carbon-carbon single bond between their respective 3-positions. A methyl group is attached at the 2-position of one of these rings. This substitution pattern is critical as it modulates the molecule's steric and electronic landscape compared to its parent compound, 3,3'-bipyridine.

The strategic placement of the methyl group adjacent to one of the nitrogen atoms and the inter-ring bond significantly influences the molecule's conformational flexibility and its coordination behavior with metal ions. This "magic methyl" effect, a well-known strategy in drug design, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of resulting metal complexes.[1][2]

Table 1: Core Molecular and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 1214326-04-1 | [3] |

| Molecular Formula | C₁₁H₁₀N₂ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| Parent Compound | 3,3'-Bipyridine (CAS: 581-46-4) | [4] |

| Parent Mol. Weight | 156.18 g/mol | [4] |

| Recommended Storage | 2-8°C | [3] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of asymmetrically substituted bipyridines like this compound predominantly relies on modern cross-coupling reactions.[5][6] These methods are superior to older, harsher techniques, offering higher yields and greater functional group tolerance. The choice of a specific cross-coupling strategy is often dictated by the availability of starting materials and desired scalability.

The most prevalent and effective methodologies include the Negishi and Suzuki cross-coupling reactions, which are foundational for constructing the C-C bond between the two distinct pyridine rings.[5][6]

Generalized Synthesis Workflow: The Cross-Coupling Approach

The logic behind this workflow is to couple a nucleophilic pyridine component with an electrophilic pyridine component in the presence of a transition metal catalyst, typically palladium or nickel.

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1214326-04-1 [amp.chemicalbook.com]

- 4. 3,3'-Bipyridine | C10H8N2 | CID 68487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-3,3'-bipyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-3,3'-bipyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a critical building block in coordination chemistry, organic synthesis, and materials science, a thorough understanding of its behavior in various organic solvents is paramount for procedural design, optimization, and successful implementation. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on first principles of chemical structure and intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize bipyridine derivatives and require a robust framework for solvent selection and solubility assessment.

Introduction: The Significance of this compound

Bipyridines are a class of heterocyclic organic compounds consisting of two interconnected pyridine rings.[1] Their ability to act as bidentate chelating ligands for a vast array of metal ions has established them as foundational components in the development of catalysts, functional materials, and pharmaceutical agents.[2] The isomer this compound, with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol , offers a unique combination of steric and electronic properties due to its asymmetric substitution.[3]

The methyl group at the 2-position introduces steric hindrance and alters the electronic density of the adjacent pyridine ring, which can be leveraged to fine-tune the properties of resulting metal complexes or influence the regioselectivity of subsequent synthetic transformations.[2]

Understanding the solubility of this compound is a critical prerequisite for its practical application. Solvent selection directly impacts:

-

Reaction Kinetics and Yield: The concentration of reactants in the solution phase governs reaction rates.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Material Formulation: For applications in materials science, such as the creation of organic light-emitting diodes (OLEDs) or functional polymers, the ability to form homogeneous solutions is essential.[4]

This guide will first deduce the expected solubility profile of this compound by analyzing its molecular structure and then present a definitive experimental method for its quantitative measurement.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecular solid is governed by the energetic balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions). The principle of "like dissolves like" provides a reliable heuristic for predicting solubility.[5][6] This rule states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[7]

The structure of this compound features:

-

A Bipyridine Core: The two aromatic pyridine rings are predominantly nonpolar, favoring interactions with nonpolar solvents through π-π stacking and van der Waals forces.

-

Two Nitrogen Atoms: The lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor, promoting solubility in polar protic solvents.

-

A Methyl Group: This small alkyl group slightly increases the molecule's nonpolar character and lipophilicity.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have large dipole moments and can effectively solvate the polar regions of the bipyridine rings without competing for hydrogen bonding sites. Their polarity is well-suited to disrupt the crystal lattice of a moderately polar solute.[8] |

| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can engage in hydrogen bonding with the nitrogen atoms of the bipyridine, which is a strong, favorable interaction. However, the nonpolar aromatic backbone limits overall solubility compared to highly polar aprotic solvents.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and are effective at dissolving compounds with significant aromatic character. They can solvate the nonpolar regions of the molecule well. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than chlorinated solvents. THF is expected to be a better solvent than diethyl ether due to its higher polarity and ability to better solvate the nitrogen atoms. |

| Nonpolar | Hexane, Toluene | Low to Negligible | The significant polarity introduced by the two nitrogen atoms makes the molecule incompatible with purely nonpolar environments. Toluene may show slightly better solubility than hexane due to potential π-π interactions.[4] |

| Aqueous | Water | Slightly Soluble | The molecule is predominantly hydrophobic. The nitrogen atoms allow for limited hydrogen bonding with water, but this is insufficient to overcome the energy required to disrupt the water's own hydrogen-bonding network. Solubility is expected to be low but can be dramatically increased by acidification, which would protonate the basic nitrogen atoms to form a soluble salt.[1] |

Experimental Protocol for Quantitative Solubility Determination

While predictions are valuable for initial screening, precise quantitative data must be determined experimentally. The isothermal shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the solute in the liquid phase is, by definition, its solubility.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[9]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the minimum time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the solid.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of an appropriate solvent (often the same solvent or a mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated and validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, to determine the concentration of this compound.[9]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Workflow Diagram

Sources

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1214326-04-1 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-3,3'-bipyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-3,3'-bipyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to the structural elucidation of this heterocyclic compound. We will explore predicted spectral data based on established principles of substituent effects and provide detailed experimental protocols for synthesis and NMR analysis.

Introduction: The Significance of Bipyridine Scaffolds and the Role of NMR

Bipyridines are a class of aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and catalysis. Their ability to act as bidentate chelating ligands for various metal ions makes them invaluable in the design of novel therapeutic agents, functional materials, and efficient catalysts. The specific substitution pattern on the bipyridine core profoundly influences its electronic properties, coordination geometry, and, consequently, its biological activity or catalytic efficacy.

This compound, a member of this important family, presents a unique substitution pattern that warrants detailed structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of its molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, we can precisely map the connectivity of atoms and understand the electronic environment of each nucleus within the molecule.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, drawing upon data from the parent 3,3'-bipyridine molecule and the well-documented effects of methyl substitution on the pyridine ring. Furthermore, we will outline a robust experimental workflow for the synthesis and NMR analysis of this compound, ensuring scientific integrity and reproducibility.

Predicted ¹H and ¹³C NMR Spectra of this compound

The prediction of NMR spectra for a novel or uncharacterized compound is a common task for chemists. By leveraging extensive databases of NMR data and understanding the principles of substituent-induced chemical shifts, a highly accurate prediction can be made. Our analysis begins with the known NMR data for 3,3'-bipyridine, which serves as our foundational scaffold.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,3'-bipyridine in CDCl₃ displays a set of distinct signals in the aromatic region.[1] The introduction of a methyl group at the 2-position of one of the pyridine rings in this compound is expected to cause predictable shifts in the proton resonances. The methyl group is an electron-donating group, which generally leads to an upfield shift (shielding) of the protons on the same ring, particularly those in the ortho and para positions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2' | 9.10 - 9.20 | d | ~2.0 | Expected to be the most deshielded proton, similar to H-2 in 3,3'-bipyridine. |

| H-6 | 8.60 - 8.70 | dd | ~4.8, 1.6 | Ortho to nitrogen, expected to be deshielded. |

| H-6' | 8.55 - 8.65 | dd | ~4.8, 1.6 | Ortho to nitrogen, similar to H-6 in 3,3'-bipyridine. |

| H-4' | 8.20 - 8.30 | ddd | ~8.0, 2.0, 1.6 | Meta to one nitrogen and ortho to the other ring, similar to H-4 in 3,3'-bipyridine. |

| H-4 | 7.60 - 7.70 | d | ~7.6 | Influenced by the ortho methyl group, likely shifted upfield from a typical H-4 proton. |

| H-5 | 7.25 - 7.35 | t | ~7.6 | Influenced by the ortho and meta substituents. |

| H-5' | 7.30 - 7.40 | dd | ~8.0, 4.8 | Similar to H-5 in 3,3'-bipyridine. |

| -CH₃ | 2.30 - 2.40 | s | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

The causality behind these predictions lies in the electronic and anisotropic effects of the substituents. The electron-donating methyl group increases the electron density on its pyridine ring, causing a general upfield shift for H-4, H-5, and H-6 compared to their counterparts in the unsubstituted ring. The through-space anisotropic effect of the second pyridine ring will also influence the chemical shifts.

To confirm these assignments and elucidate the connectivity, a 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment is indispensable.[2][3][4] The COSY spectrum will show correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms.

Figure 1: Predicted ¹H-¹H COSY correlations for this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The introduction of the methyl group at the 2-position will have a significant impact on the chemical shifts of the carbons in that ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 157.0 - 159.0 | Alpha to nitrogen and bearing a methyl group, expected to be significantly deshielded. |

| C-2' | 154.0 - 155.0 | Alpha to nitrogen, similar to C-2 in 3,3'-bipyridine. |

| C-6 | 148.0 - 149.0 | Alpha to nitrogen. |

| C-6' | 149.5 - 150.5 | Alpha to nitrogen, similar to C-6 in 3,3'-bipyridine. |

| C-4' | 136.5 - 137.5 | Gamma to nitrogen, similar to C-4 in 3,3'-bipyridine. |

| C-3 | 134.0 - 135.0 | Quaternary carbon at the ring junction. |

| C-3' | 134.5 - 135.5 | Quaternary carbon at the ring junction. |

| C-4 | 122.0 - 123.0 | Influenced by the ortho methyl group. |

| C-5 | 123.0 - 124.0 | Beta to nitrogen. |

| C-5' | 123.0 - 124.0 | Beta to nitrogen, similar to C-5 in 3,3'-bipyridine. |

| -CH₃ | 23.0 - 25.0 | Typical chemical shift for a methyl group on a pyridine ring. |

To definitively assign each carbon signal, 2D heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.[2][3][4][5]

-

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). This allows for the unambiguous assignment of all protonated carbons.

-

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.

Figure 2: Key predicted HSQC and HMBC correlations for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a meticulous experimental protocol is paramount. This section outlines a self-validating system for the synthesis and NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a Negishi cross-coupling reaction.[6] This method is known for its efficiency and high yield in the synthesis of substituted bipyridines.

Step-by-Step Methodology:

-

Preparation of 3-Bromo-2-methylpyridine: This starting material can be synthesized from commercially available 2-amino-3-methylpyridine via a Sandmeyer reaction.

-

Preparation of 3-pyridylzinc chloride: This organozinc reagent is prepared by the reaction of 3-chloropyridine with activated zinc.

-

Negishi Coupling:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄.

-

Slowly add the freshly prepared 3-pyridylzinc chloride solution to the reaction mixture at room temperature.

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

NMR Sample Preparation and Data Acquisition

A properly prepared NMR sample is critical for obtaining high-resolution spectra.[7][8][9][10][11]

Step-by-Step Methodology:

-

Sample Weighing and Dissolution:

-

Filtration and Transfer:

-

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

-

2D NMR:

-

Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters according to the instrument's software guidelines.

-

-

Figure 3: Experimental workflow for the synthesis and NMR analysis of this compound.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the principles of NMR spectroscopy and substituent effects. By combining this theoretical framework with the robust experimental protocols outlined, researchers and scientists can confidently synthesize and characterize this and other novel bipyridine derivatives. The strategic use of 1D and 2D NMR techniques is crucial for the unambiguous structural elucidation that underpins rational drug design and the development of advanced materials.

References

-

University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

analyzetest.com. (2021, March 17). Interpretation steps of a NMR spectrum. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Yu, W., et al. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Angewandte Chemie International Edition, 53(51), 14217-14221. Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. Retrieved from [Link]

-

Tomasik, P., & Woszczyk, A. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular Crystals and Liquid Crystals, 41(1), 121-126. Retrieved from [Link]

-

Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(6), 1437-1443. Retrieved from [Link]

-

Katcka, M., & Urbanski, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(6), 347-350. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. emerypharma.com [emerypharma.com]

- 3. analyzetest.com [analyzetest.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. organomation.com [organomation.com]

- 11. publish.uwo.ca [publish.uwo.ca]

A Technical Guide to Theoretical DFT Calculations for 2-Methyl-3,3'-bipyridine: A Computational Chemistry Whitepaper

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting theoretical Density Functional Theory (DFT) calculations on 2-Methyl-3,3'-bipyridine. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a scientifically grounded narrative on the causality behind methodological choices. We will explore the foundational aspects of DFT as applied to N-heterocyclic compounds, detail a robust computational workflow from geometry optimization to advanced electronic structure analysis, and discuss the interpretation of key quantum chemical descriptors. By grounding our protocols in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this guide serves as a self-validating framework for generating reliable and predictive computational data for this compound and analogous molecular systems.

Introduction: The Significance of this compound and the Predictive Power of DFT

Bipyridine scaffolds are privileged structures in medicinal chemistry and materials science, primarily due to their exceptional ability to act as bidentate chelating ligands for a wide array of metal ions.[1] The strategic placement of substituents, such as the methyl group in this compound, can profoundly alter the molecule's steric and electronic properties. This fine-tuning influences its coordination behavior, reactivity, and potential as a pharmacophore. This compound, an asymmetrically substituted bipyridine, presents a unique structural motif. Its molecular formula is C₁₁H₁₀N₂ with a molecular weight of 170.21 g/mol .

Understanding the three-dimensional structure, electronic landscape, and reactivity of this molecule is paramount for its rational application. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational quantum mechanical method for this purpose.[2][3] DFT allows for the accurate prediction of molecular properties by calculating the electron density, offering deep insights into geometry, stability, and potential interaction sites, which are critical for computer-aided drug design.[4][5]

This guide will detail a standard, yet rigorous, DFT-based protocol for the comprehensive in-silico characterization of this compound.

The Theoretical Framework: Selecting the Right Tools for the Job

The reliability of any DFT calculation hinges on the judicious selection of the functional and the basis set. This choice is not arbitrary; it is dictated by a balance between computational cost and the desired accuracy for the specific molecular system and properties of interest.

-

The Functional: B3LYP : For organic molecules like bipyridines, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and robust choice.[6] It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic effects in aromatic systems. Numerous studies on bipyridine derivatives have successfully employed B3LYP to predict geometries, vibrational spectra, and electronic properties that are in good agreement with experimental data.[7][8]

-

The Basis Set: 6-311++G(d,p) : A flexible basis set is crucial for accurately describing the electronic distribution. The Pople-style 6-311++G(d,p) basis set is highly recommended for this system.[6][7][8] Let's break down its components to understand its suitability:

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing the electronic cloud.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing lone pairs (like those on the nitrogen atoms) and regions of electron density far from the nucleus, which are critical for understanding intermolecular interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in response to the molecular environment, which is crucial for an accurate description of bonding.

-

This combination of B3LYP/6-311++G(d,p) represents a gold standard for obtaining high-quality, reliable data for molecules of this class.

The Computational Workflow: A Step-by-Step Protocol

A rigorous DFT study follows a logical sequence of steps, where the output of one calculation serves as the validated input for the next. This ensures the scientific integrity of the final results.

Caption: Standard computational workflow for a DFT study of this compound.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional arrangement, its equilibrium geometry.

Protocol:

-

Construct the initial structure: Build the this compound molecule in a molecular modeling program.

-

Perform Geometry Optimization: Submit the structure for optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation iteratively adjusts the positions of the atoms to minimize the total energy of the system.

-

Convergence: The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been reached.

Expert Insight: For asymmetrically substituted bipyridines like this, a non-planar (twisted) conformation is expected in the gas phase due to steric hindrance between hydrogen atoms on the adjacent rings.[6] The key output of this step is the optimized molecular geometry (in Cartesian or Z-matrix coordinates) and the final, minimized energy.

Step 2: Frequency Calculation and Thermochemical Analysis

This step is a self-validating check on the geometry optimization.

Protocol:

-

Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Verify the Minimum: Analyze the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Extract Data: This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, as well as the theoretical infrared (IR) and Raman spectra.

Analysis of Electronic Structure and Reactivity

With a validated, low-energy structure, we can proceed to calculate and analyze the electronic properties that govern the molecule's behavior. These analyses are typically performed from a single-point energy calculation using the optimized geometry.

Caption: Logical dependence of advanced electronic analyses on the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[8]

For this compound, the HOMO is expected to be a π-orbital primarily located on one of the pyridine rings, while the LUMO will be a π*-antibonding orbital, likely concentrated on the other ring.[6]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive visualization of the charge distribution and is invaluable for predicting reactivity.[6]

-

Red Regions (Negative Potential): Electron-rich areas, such as those around the nitrogen lone pairs. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms. These are susceptible to nucleophilic attack.

The MEP map for this compound will clearly identify the nitrogen atoms as centers of high negative potential, confirming their role as the primary sites for coordination with metal cations.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[9][10] It calculates the natural atomic charges on each atom, offering a more reliable picture than other methods like Mulliken population analysis. Furthermore, NBO analysis quantifies donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, revealing the underlying electronic interactions that contribute to molecular stability.

Conceptual DFT: Global and Local Reactivity Descriptors

Conceptual DFT provides a quantitative framework for reactivity.[11][12][13] From the energies of the HOMO and LUMO, we can calculate global reactivity descriptors that characterize the molecule as a whole.

Table 1: Key Quantitative Data from DFT Calculations (Note: The following values are illustrative, based on typical results for similar bipyridine molecules calculated at the B3LYP/6-311++G(d,p) level, as specific data for this compound is not extensively published.)

| Property | Symbol | Formula | Illustrative Value | Unit |

| Total Energy | E_total | - | -555.123 | Hartrees |

| HOMO Energy | E_HOMO | - | -6.54 | eV |

| LUMO Energy | E_LUMO | - | -0.89 | eV |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.65 | eV |

| Ionization Potential | IP | -E_HOMO | 6.54 | eV |

| Electron Affinity | EA | -E_LUMO | 0.89 | eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.715 | eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.825 | eV |

| Global Electrophilicity Index | ω | χ² / (2η) | 2.44 | eV |

| Dipole Moment | µ | - | 2.15 | Debye |

Local reactivity descriptors, such as the Fukui function , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.[11][14]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state.[15][16][17][18][19] By mapping properties like the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of close contacts (e.g., hydrogen bonds, C-H···π interactions) that govern crystal packing. This analysis is particularly useful when comparing computational results with experimental crystal structures.

Conclusion and Outlook for Drug Development

The computational protocol detailed in this guide provides a robust and scientifically sound framework for the theoretical characterization of this compound. By leveraging DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, stability, and electronic properties.

The analyses—from FMO and MEP to NBO and Conceptual DFT—collectively build a comprehensive picture of the molecule's reactivity. This knowledge is instrumental for drug development professionals. Understanding the precise location of electron-rich centers, the molecule's ability to accept or donate electrons, and its overall stability allows for the rational design of new metal-based therapeutics or novel inhibitors where the bipyridine scaffold acts as a key pharmacophore. The insights gained from these theoretical calculations can significantly accelerate the drug discovery pipeline by prioritizing candidates with optimal electronic and structural properties for target binding.[2][3]

References

-

Scarborough, C. C., & Wieghardt, K. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Inorganic Chemistry, 50(20), 9773-9793. Available at: [Link]

-

Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2006). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 118(5), 489-500. Available at: [Link]

-

Ahamad, T., Alshehri, S. M., & Al-Benayan, M. (2022). Applications of density functional theory in COVID-19 drug modeling. RSC Advances, 12(1), 1-14. Available at: [Link]

-

Ferretti, V., & Meza, E. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 885-890. Available at: [Link]

-

Kang, Y., Moon, S. H., & Kim, Y. S. (2018). Crystal structure and Hirshfeld surface analysis of 1,2-bis(2′,6′-diisopropoxy-[2,3′-bipyridin]-6-yl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667-1671. Available at: [Link]

-

Nakamura, K., et al. (2020). Density Functional Study of Metal-to-Ligand Charge Transfer and Hole-Hopping in Ruthenium(II) Complexes with Alkyl-Substituted Bipyridine Ligands. ACS Omega, 5(51), 33149-33158. Available at: [Link]

-

Rachwal, B., et al. (2007). bipyridine based thiacrown ethers and their sulfoxides by DA-rDA reaction. Arkivoc, 2007(13), 113-126. Available at: [Link]

-

Kang, Y., Moon, S. H., & Kim, Y. S. (2019). Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1545-1549. Available at: [Link]

-

Tighadouini, S., et al. (2020). Ionization potential for 2,2 -bipyridine and its derivatives. ResearchGate. Available at: [Link]

-

Varughese, S., et al. (2014). Percentage contributions to the Hirshfeld surface area of the various close intermolecular contacts in (a) urea and 4,4′-bipyridine cocrystals Form IA and Form IIA and (b) salicylic acid:4,4 -... ResearchGate. Available at: [Link]

-

Jelsch, C., et al. (2019). Crystal structure and Hirshfeld surface analysis of tris(2,2′-bipyridine)nickel(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 169-174. Available at: [Link]

-

Parthasarathi, R., et al. (2006). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. ResearchGate. Available at: [Link]

-

ResearchGate. (2010). DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. Available at: [Link]

-

Kawanishi, Y., et al. (2008). Spectral Evidence and DFT Calculations on the Formation of Bis(2,2'-bipyridine)platinum(II)-N-base Adducts. Inorganic Chemistry, 47(9), 3477-3479. Available at: [Link]

-

Nagy, K., et al. (2020). Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A, 124(40), 8195-8207. Available at: [Link]

-

University of Groningen. (2010). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. Available at: [Link]

-

Moon, S. H., Choi, S., & Kang, Y. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN2)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ2C1,N3]methylplatinum(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083-1088. Available at: [Link]

-

Bougherara, N., et al. (2014). Experimental and Computational Studies of Nuclear Substituted 1,1'-Dimethyl-2,2'-Bipyridinium Tetrafluoroborates. ResearchGate. Available at: [Link]

-

Bolink, H. J., et al. (2021). A counterion study of a series of [Cu(P^P)(N^N)][A] compounds with bis(phosphane) and 6-methyl and 6,6′-dimethyl-substituted 2,2′-bipyridine ligands for light-emitting electrochemical cells. Dalton Transactions, 50(46), 17095-17103. Available at: [Link]

-

Herber, R. H. (2010). Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. ResearchGate. Available at: [Link]

-

Tariq, K., Shaheen, I., Shaheen, R., & Khalil, A. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. Available at: [Link]

-

Sharma, R. (2019). A Brief Review on Importance of DFT In Drug Design. Biomedical Journal of Scientific & Technical Research, 15(2). Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. Molecules, 28(18), 6682. Available at: [Link]

-

Sharma, H., Saha, B., & Bhattacharyya, P. K. (2018). Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. ACS Omega, 3(12), 18563-18574. Available at: [Link]

-

ResearchGate. (2011). Electronic Structure of 2,2 '-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Available at: [Link]

-

N'Guessan, K. N., et al. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Computational Chemistry, 5(1), 1-13. Available at: [Link]

-

N'Guessan, K. N., et al. (2017). NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Scientific Research Publishing. Available at: [Link]

-

Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]

-

Glossman-Mitnik, D. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 64(2), 118-132. Available at: [Link]

-

RSC Publishing. (2021). A counterion study of a series of [Cu(P^P)(N^N)][A] compounds with bis(phosphane) and 6-methyl and 6,6′-dimethyl-substituted 2,2′-bipyridine ligands for light-emitting electrochemical cells. Available at: [Link]

-

Gorelsky, S. I. (2014). Analyzing NBO Results with IPython Notebook. WordPress.com. Available at: [Link]

-

Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2019). Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. Frontiers in Chemistry, 7, 72. Available at: [Link]

-

IUCr Journals. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN2)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ2C1,N3]methylplatinum(II). Available at: [Link]

-

Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

Sources

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 10. scirp.org [scirp.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 13. Frontiers | Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 1,2-bis(2′,6′-diisopropoxy-[2,3′-bipyridin]-6-yl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure and Hirshfeld surface analysis of 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure and Hirshfeld surface analysis of tris(2,2′-bipyridine)nickel(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Properties of 2-Methyl-3,3'-bipyridine

A Note on the Subject: Comprehensive experimental and computational data specifically for 2-Methyl-3,3'-bipyridine is limited in the current scientific literature. This guide, therefore, presents a thorough analysis based on the established principles of organic and coordination chemistry, drawing inferences from the well-documented properties of its parent compound, 3,3'-bipyridine, and other methylated, asymmetrically substituted bipyridines. The provided protocols and analyses serve as a foundational framework for researchers embarking on the study of this specific ligand.

Introduction

Bipyridine ligands are a cornerstone in coordination chemistry, catalysis, and materials science, prized for their ability to form stable complexes with a vast array of metal ions.[1][2] While the symmetrically-linked 2,2'- and 4,4'-bipyridines have been extensively studied, asymmetrically-linked isomers like 3,3'-bipyridine and its derivatives offer unique electronic and steric profiles. This compound, the subject of this guide, introduces further asymmetry through the addition of a methyl group, a seemingly simple modification that has profound implications for its chemical behavior.

This guide will provide an in-depth exploration of the anticipated electronic and steric properties of this compound. We will delve into the inductive and steric effects of the methyl group, the rotational freedom inherent in the 3,3'-linkage, and the resulting impact on the ligand's coordination chemistry and potential applications.

Synthesis of this compound

The synthesis of asymmetrically substituted bipyridines like this compound typically relies on cross-coupling reactions to form the crucial C-C bond between the two pyridine rings.[3] Modern catalytic methods offer high yields and selectivity, overcoming the challenges posed by the strong coordinating ability of the bipyridine product, which can sometimes inhibit catalyst activity.[3]

Recommended Synthetic Approach: Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridylboronic acid or ester with a halopyridine.

Illustrative Reaction Scheme:

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

-

Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methyl-3-pyridylboronic acid (1.0 eq) and 3-bromopyridine (1.0 eq) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02-0.05 eq), and a base, such as an aqueous solution of sodium carbonate (Na2CO3) (2.0 M, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Electronic Properties

The electronic character of this compound is a product of the inherent properties of the pyridine rings, the nature of the 3,3'-linkage, and the influence of the methyl substituent.

The 3,3'-Bipyridine Core

Unlike the coplanar arrangement often seen in 2,2'-bipyridine complexes, the two pyridine rings in 3,3'-bipyridine are not constrained to be in the same plane. This allows for a greater degree of rotational freedom around the central C-C bond. The nitrogen atoms in 3,3'-bipyridine act as Lewis basic sites, capable of coordinating to metal centers or participating in hydrogen bonding.[4][5] The overall electronic nature of the bipyridine system is electron-deficient due to the electronegativity of the nitrogen atoms.

Influence of the 2-Methyl Group

The introduction of a methyl group at the 2-position of one of the pyridine rings significantly modulates the electronic properties of the ligand through two primary mechanisms:

-

Inductive Effect (+I): The methyl group is an electron-donating group through induction.[6] This increases the electron density on the substituted pyridine ring, making the nitrogen atom on that ring more basic and a stronger Lewis donor compared to the unsubstituted ring.

-

Hyperconjugation: While a smaller contribution, hyperconjugation between the C-H bonds of the methyl group and the π-system of the pyridine ring can also lead to a slight increase in electron density in the ring.

This electronic asymmetry between the two pyridine rings is a key feature of this compound, influencing its coordination behavior and reactivity.

Quantitative Electronic Descriptors (Predicted)

| Property | Predicted Value/Trend | Rationale |

| pKa (of the conjugate acid) | Two distinct pKa values are expected. The pKa corresponding to the protonation of the 2-methylated pyridine ring will be slightly higher than that of the unsubstituted ring. | The +I effect of the methyl group increases the basicity of the adjacent nitrogen atom.[6] |

| Redox Potential | The reduction potential is expected to be more negative than that of the parent 3,3'-bipyridine. | The electron-donating methyl group makes the ligand more difficult to reduce. |

| HOMO-LUMO Gap | The HOMO-LUMO gap is anticipated to be slightly smaller than that of 3,3'-bipyridine. | The methyl group will raise the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). |

Experimental Protocol: Cyclic Voltammetry for Redox Potential Determination

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Preparation: Dissolve a known concentration of this compound in the electrolyte solution.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Data Analysis: Determine the half-wave potentials (E1/2) for any reversible or quasi-reversible redox events. These values provide a quantitative measure of the ease of oxidation or reduction of the molecule.

Steric Properties

The steric profile of this compound is largely defined by the rotational freedom around the 3,3'-bond and the steric hindrance introduced by the 2-methyl group.

Rotational Freedom and Conformational Isomers

The 3,3'-linkage allows for a wide range of dihedral angles between the two pyridine rings. This conformational flexibility is a key distinction from the more rigid 2,2'-bipyridine. In solution, the molecule will exist as a mixture of conformers. The presence of the methyl group at the 2-position will introduce a steric barrier to free rotation, favoring conformations where the methyl group is oriented away from the other pyridine ring.

Steric Hindrance from the 2-Methyl Group

The methyl group at the 2-position introduces significant steric bulk in the vicinity of the nitrogen atom on that ring.[7][8] This has several important consequences:

-

Coordination Geometry: When coordinating to a metal center, the methyl group can influence the preferred coordination geometry, potentially leading to distorted coordination spheres. It may also sterically hinder the approach of other ligands to the metal center.

-

Bite Angle: While 3,3'-bipyridine can act as a bridging ligand between two metal centers, if it were to chelate to a single metal center (which is less common and would require significant distortion), the methyl group would influence the effective bite angle.

-

Intermolecular Interactions: The methyl group can participate in van der Waals interactions and influence the crystal packing of the free ligand and its metal complexes.

Diagram: Steric Hindrance in this compound

Caption: Steric bulk of the methyl group on one pyridine ring.

Coordination Chemistry: Predicted Behavior

The unique electronic and steric properties of this compound suggest a rich and varied coordination chemistry.

-

Monodentate vs. Bridging Ligand: Due to the orientation of the nitrogen lone pairs, 3,3'-bipyridines typically act as monodentate or, more commonly, as bridging ligands that connect two different metal centers.[4] The electronic asymmetry in this compound may lead to preferential coordination of one nitrogen atom over the other, depending on the electronic properties of the metal center.

-

Formation of Coordination Polymers: The ability to act as a bridging ligand makes this compound a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The methyl group could be used to tune the porosity and dimensionality of these materials.

-

Influence on Catalysis: In catalytic applications, the electronic and steric properties of the ligand are paramount.[9][10] The electron-donating nature of the methyl group could enhance the catalytic activity of a coordinated metal center in oxidative addition reactions. Conversely, the steric bulk could be exploited to control the selectivity of a reaction.

Diagram: Potential Coordination Modes

Caption: Factors influencing the coordination of this compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored ligand in the vast family of bipyridines. Its inherent asymmetry, both in terms of linkage and substitution, provides a unique combination of electronic and steric properties. The electron-donating methyl group is expected to enhance the donor capacity of the substituted pyridine ring, while simultaneously introducing steric bulk that can be strategically utilized in the design of metal complexes and functional materials.

This guide has laid out a theoretical and practical framework for understanding and investigating this compound. Future experimental and computational studies are essential to validate these predictions and to fully unlock the potential of this versatile ligand. Such studies could include:

-

Single-crystal X-ray diffraction of the free ligand and its metal complexes to definitively determine its solid-state structure and coordination geometries.[11][12][13]

-

Detailed spectroscopic analysis (NMR, UV-Vis, IR) to probe its electronic structure and behavior in solution.

-

Computational studies (e.g., Density Functional Theory) to model its electronic properties, conformational landscape, and coordination energies with various metals.[14][15]

-

Screening in catalytic reactions to explore its efficacy as a ligand in transformations such as cross-coupling reactions, where the electronic and steric tuning it offers could be highly beneficial.

By systematically exploring these avenues, the scientific community can fully elucidate the properties of this compound and harness its unique characteristics for the development of new catalysts, materials, and potentially, therapeutic agents.

References

-

Hurley, N. J., Hayward, J. J., Rawson, J. M., Murrie, M., & Pilkington, M. (2014). Exploring the Coordination Chemistry of 3,3′-Di(picolinamoyl)-2,2′-bipyridine: One Ligand, Multiple Nuclearities. Inorganic Chemistry, 53(16), 8610–8623. [Link]

-

Sci-Hub. (n.d.). Exploring the Coordination Chemistry of 3,3′-Di(picolinamoyl)-2,2′-bipyridine: One Ligand, Multiple Nuclearities. Retrieved from [Link]

-

Sarma, M., Chatterjee, T., & Das, S. (2015). Asymmetrically Substituted and π-Conjugated 2,2′-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. The Journal of Organic Chemistry, 80(24), 12349–12363. [Link]

-

Kashima, Y., & Oisaki, K. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6543. [Link]

-

Yuchi, A., Wada, H., & Tanaka, M. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (6), 1535. [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

-

Kundu, S., Das, A., Singh, S., & Das, A. (2007). Spectroscopic studies on methyl torsional behavior in 1-methyl-2(1H)-pyridone, 1-methyl-2(1H)-pyridinimine, and 3-methyl-2(1H)-pyridone. I. Excited state. The Journal of Chemical Physics, 126(11), 114309. [Link]

-

O'Hara, C. T., & Sarlah, D. (2022). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au, 2(4), 346–353. [Link]

-

Sarma, M., Chatterjee, T., & Das, S. (2015). Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. The Journal of Organic Chemistry, 80(24), 12349–12363. [Link]

-

Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

-

Bolm, C., Ewald, M., & Zehnder, M. (1992). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 57(23), 6313–6315. [Link]

-

Fiveable. (n.d.). Bipyridine Definition. Retrieved from [Link]

-

ResearchGate. (2008). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

-

Mayr, H., & Ofial, A. R. (2016). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 81(21), 10289–10296. [Link]

-

Aizenshtat, Z., & Neumann, R. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Heterocycles, 99(2), 767. [Link]

-

Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

-

Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine–Ruthenium(II) Complexes and Comparisons to their 77 K Emission Band Shapes. (2013). Inorganic Chemistry, 52(4), 1945–1959. [Link]

-

ResearchGate. (n.d.). Bipyridine Ligands. Retrieved from [Link]

-

Adeloye, A. O., Babatunde, D. D., Tapala, K. C., & Magwa, N. P. (2025). Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru(II) complexes possessing derivatized bipyridines and phendione for anti-cancer activities. RSC Advances, 15(1), 1-15. [Link]

-

Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. (2023). Molecules, 28(1), 1-15. [Link]

-

Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure with atom numbering scheme for complex 3 as... [Link]

-

Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. (2008). ResearchGate. [Link]

-

New ruthenium(II) complexes with quinone diimine and substituted bipyridine as inert ligands: Synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity. (2021). ResearchGate. [Link]

-

Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (2021). Molecules, 26(1), 1-15. [Link]

-

Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. (2021). Molecules, 26(1), 1-15. [Link]

-

PubChem. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

Fine Tuning the Electronic Properties of [M(bpy)3]2+ Complexes by Chemical Pressure (M=Fe2+, Ru2+, Co2+, bpy=2,2′-Bipyridine). (2004). ResearchGate. [Link]

-

Synthesis and X-ray crystal structure determination of monomeric cis-Pd(2,2′-bipyridine)(NO 3) 2. (2003). ResearchGate. [Link]

-

C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2022). The Journal of Organic Chemistry, 87(23), 15486–15497. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Molecules, 23(1), 1-15. [Link]

-

Wikipedia. (n.d.). Tris(bipyridine)ruthenium(II) chloride. Retrieved from [Link]

-

NIST. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

NIST. (n.d.). 3,3'-Bipyridine. Retrieved from [Link]

-

Brown, H. C., & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 75(15), 3865–3869. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. alfachemic.com [alfachemic.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 581-46-4: 3,3′-Bipyridine | CymitQuimica [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. chemscene.com [chemscene.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rational experimental design and computational insights into novel heteroleptic mixed-ligand Ru( ii ) complexes possessing derivatized bipyridines and ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03704B [pubs.rsc.org]

The Architectonics of Reactivity: A Technical Guide to the Discovery and Evolution of Methylated Bipyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract